molecular formula C22H21N3O3 B6566668 methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate CAS No. 921801-56-1

methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate

Cat. No.: B6566668
CAS No.: 921801-56-1
M. Wt: 375.4 g/mol
InChI Key: MHTARGKFKDVLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.15829154 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-({2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings related to its biological activity, including case studies, structure-activity relationships (SAR), and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety linked to a benzoate group and an oxadiazole ring. Its molecular formula is C19H22N4O3C_{19}H_{22}N_4O_3, with a molecular weight of approximately 354.41 g/mol.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • In vitro Studies :
    • A study conducted on several cancer cell lines demonstrated that the compound exhibits significant cytotoxicity, with IC50 values ranging from 10 to 30 µM against human glioblastoma U251 cells and melanoma WM793 cells. The presence of the oxadiazole moiety was crucial for enhancing the anticancer activity due to its electron-withdrawing properties that stabilize the compound's interaction with cellular targets .
  • Mechanism of Action :
    • Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Molecular docking studies suggest that it interacts effectively with Bcl-2 proteins, which are pivotal in regulating apoptosis .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Properties :
    • In vitro assays have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of approximately 32 µg/mL .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Indole MoietyEnhances interaction with biological targets
Oxadiazole RingIncreases electron deficiency, improving binding affinity
Propan-2-yl SubstituentModulates lipophilicity and cellular uptake

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Cancer Cell Lines :
    • In a comparative study involving various indole derivatives, this compound was found to be one of the most potent compounds tested against breast cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin in certain assays .
  • Antimicrobial Efficacy Against Resistant Strains :
    • A recent investigation into novel antimicrobial agents revealed that this compound effectively inhibited growth in resistant strains of bacteria that are typically difficult to treat, showcasing its potential as a lead compound for further development in antibiotic therapies .

Properties

IUPAC Name

methyl 4-[[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14(2)20-23-24-21(28-20)19-12-17-6-4-5-7-18(17)25(19)13-15-8-10-16(11-9-15)22(26)27-3/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTARGKFKDVLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.